molecular formula C14H10F2N2O B12712871 5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro- CAS No. 402567-02-6

5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro-

Cat. No.: B12712871
CAS No.: 402567-02-6
M. Wt: 260.24 g/mol
InChI Key: OJUDWPCQBIYWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro- is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced analytical methods ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro- has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure but different functional groups.

Uniqueness

5H-Pyrrolo(3,4-b)pyridin-5-one, 6-((2,6-difluorophenyl)methyl)-6,7-dihydro- is unique due to its specific substitution pattern and the presence of the difluorophenyl group

Properties

CAS No.

402567-02-6

Molecular Formula

C14H10F2N2O

Molecular Weight

260.24 g/mol

IUPAC Name

6-[(2,6-difluorophenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C14H10F2N2O/c15-11-4-1-5-12(16)10(11)7-18-8-13-9(14(18)19)3-2-6-17-13/h1-6H,7-8H2

InChI Key

OJUDWPCQBIYWBL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)N1CC3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.